molecular formula C15H19F2NO2 B2911696 N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide CAS No. 303151-29-3

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide

Cat. No.: B2911696
CAS No.: 303151-29-3
M. Wt: 283.319
InChI Key: KIGJTZXHWJHBFP-UHFFFAOYSA-N
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Description

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, a tert-butylphenoxy moiety, and a difluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide typically involves the reaction of 4-(tert-butyl)phenol with allyl bromide in the presence of a base to form the allyl ether. This intermediate is then reacted with difluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The difluoroacetamide group can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the difluoroacetamide group may produce amines.

Scientific Research Applications

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-[4-(tert-butyl)phenoxy]-acetamide: Similar structure but lacks the difluoro groups.

    N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-dichloroacetamide: Similar structure but contains dichloro groups instead of difluoro groups.

    N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-dibromoacetamide: Similar structure but contains dibromo groups instead of difluoro groups.

Uniqueness

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide is unique due to the presence of the difluoroacetamide group, which imparts distinct chemical and physical properties. The difluoro groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2,2-difluoro-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-5-10-18-13(19)15(16,17)20-12-8-6-11(7-9-12)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGJTZXHWJHBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NCC=C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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